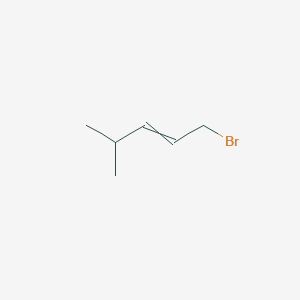

2-Pentene, 1-bromo-4-methyl-

Description

Overview of Allylic Halide Chemistry

Allylic halides are a class of organic compounds characterized by a halogen atom bonded to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond (C=C). unacademy.comncert.nic.in This structural arrangement, known as an allylic system, confers unique reactivity upon these molecules. The carbon atom attached to the halogen is referred to as the allylic carbon. unacademy.comncert.nic.in

The chemistry of allylic halides is largely defined by their enhanced reactivity in both nucleophilic substitution (SN1 and SN2) and elimination reactions compared to their saturated counterparts, alkyl halides. libretexts.orgyoutube.com In SN1 reactions, the departure of the halide leaving group results in the formation of an allylic carbocation. This intermediate is stabilized by resonance, as the positive charge is delocalized over two carbon atoms, which significantly lowers the activation energy for the reaction. youtube.com For SN2 reactions, the transition state is stabilized by the interaction of the p-orbitals of the adjacent double bond, again leading to an increased reaction rate. libretexts.org

A common method for synthesizing allylic halides involves the radical halogenation of alkenes. ucalgary.ca This process is highly selective, preferentially attacking the allylic C-H bond due to the resonance stabilization of the resulting allylic radical intermediate. libretexts.orgucalgary.ca

Importance of Brominated Alkenes in Contemporary Organic Synthesis

Brominated alkenes, a category that includes allylic bromides like 2-Pentene, 1-bromo-4-methyl-, are highly valuable intermediates in modern organic synthesis. tandfonline.comresearchgate.net Their significance stems from the versatile reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, allowing it to be easily displaced by a wide variety of nucleophiles. This enables the straightforward conversion of brominated alkenes into other functional groups, such as alcohols, amines, and ethers. tandfonline.comsmolecule.com

Furthermore, brominated alkenes serve as crucial precursors for the formation of organometallic reagents, for instance, through reaction with metals like magnesium or lithium. tandfonline.comresearchgate.net These reagents are fundamental in constructing new carbon-carbon bonds, a cornerstone of molecular synthesis. Bromination of alkenes is also employed as a strategy for the protection and subsequent deprotection of double bonds during multi-step synthetic sequences. tandfonline.com While elemental bromine can be used for these transformations, its hazardous nature has spurred the development of numerous alternative brominating agents and protocols to enhance safety and sustainability in chemical processes. tandfonline.comsci-hub.se

Specific Focus on 2-Pentene, 1-bromo-4-methyl- within Academic Research Contexts

2-Pentene, 1-bromo-4-methyl-, with the CAS number 66222-05-7, is an allylic halide that serves as a specific example of the reactive chemical principles outlined above. smolecule.comchemnet.com Its structure, featuring a bromine atom on the first carbon, a double bond between the second and third carbons, and a methyl group on the fourth carbon, dictates its chemical behavior. smolecule.com This compound, also known as 1-bromo-4-methylpent-2-ene, is a useful building block in synthetic organic chemistry. smolecule.com

In research settings, 2-Pentene, 1-bromo-4-methyl- is utilized as a reagent for constructing more complex molecular architectures. smolecule.com Its reactivity allows it to participate in a range of chemical transformations typical of its class, including substitution, addition, and elimination reactions. smolecule.com For example, it can undergo stereospecific reactions to yield cyclopropane (B1198618) derivatives. smolecule.com Potential synthetic routes to this compound include the hydrobromination of 1-pentyne (B49018) or the bromination and subsequent dehydrohalogenation of 2-pentene. smolecule.com The study of such specific allylic halides helps researchers to understand and harness their reactivity for targeted molecular design.

Chemical Properties of 2-Pentene, 1-bromo-4-methyl-

| Property | Value |

| IUPAC Name | 1-bromo-4-methylpent-2-ene |

| CAS Number | 66222-05-7 |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol |

| Canonical SMILES | CC(C)C=CCBr |

| InChI Key | QNJFJRMDXIBMKU-UHFFFAOYSA-N |

| XLogP3 | 2.6 |

| Exact Mass | 162.00441 g/mol |

| Monoisotopic Mass | 162.00441 g/mol |

This table is populated with data from reference smolecule.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11Br |

|---|---|

Molecular Weight |

163.06 g/mol |

IUPAC Name |

1-bromo-4-methylpent-2-ene |

InChI |

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3 |

InChI Key |

QNJFJRMDXIBMKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentene, 1 Bromo 4 Methyl

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of a bromine atom onto the 4-methyl-2-pentene (B213027) scaffold. The specific outcome of the reaction—allylic substitution versus addition to the double bond—is highly dependent on the reagents and conditions employed.

The reaction of 4-methyl-2-pentene with N-Bromosuccinimide (NBS) is a classic method for achieving allylic bromination, known as the Wohl-Ziegler reaction. masterorganicchemistry.com This approach is favored for its selectivity in substituting a hydrogen atom on a carbon adjacent to the double bond, rather than adding across the double bond. masterorganicchemistry.comlibretexts.org The reaction proceeds via a free radical chain mechanism. doubtnut.comvaia.com

The key to the selectivity of NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) in the reaction medium. masterorganicchemistry.comlibretexts.org The mechanism is initiated by the formation of a bromine radical, which then abstracts an allylic hydrogen from 4-methyl-2-pentene. This abstraction is favored due to the lower bond dissociation energy of allylic C-H bonds compared to other types of C-H bonds, leading to the formation of a resonance-stabilized allylic radical. libretexts.org This radical can then react with a molecule of Br₂ to form the allylic bromide product and regenerate a bromine radical, continuing the chain reaction. libretexts.org

In the case of 4-methyl-2-pentene, abstraction of an allylic hydrogen can occur at two different positions, potentially leading to a mixture of products. doubtnut.comchegg.com The stability of the intermediate radical plays a crucial role in determining the major product. vaia.com

Table 1: Allylic Bromination of 4-methyl-2-pentene with NBS

| Reactant | Reagent | Conditions | Primary Product(s) | Mechanism |

|---|

The direct reaction of an alkene with molecular bromine (Br₂) typically results in the electrophilic addition of bromine across the double bond, yielding a vicinal dibromide. smolecule.commasterorganicchemistry.com For 4-methyl-2-pentene, this reaction leads to the formation of 2,3-dibromo-4-methylpentane (B13787676). stolaf.eduquora.com The mechanism involves the formation of a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, resulting in anti-addition of the two bromine atoms. masterorganicchemistry.comstolaf.edu

Achieving allylic bromination using Br₂ directly is challenging because the addition reaction is generally much faster. However, under specific controlled conditions, such as high temperatures or UV light, a radical substitution pathway can be promoted. These conditions can favor the formation of 2-Pentene, 1-bromo-4-methyl-, but often result in a mixture of products, making this method less selective and synthetically less useful than using NBS. masterorganicchemistry.com

Table 2: Reaction of 4-methyl-2-pentene with Molecular Bromine

| Reactant | Reagent | Conditions | Major Product | Mechanism |

|---|---|---|---|---|

| 4-methyl-2-pentene | Bromine (Br₂) | Inert solvent (e.g., CCl₄), dark | 2,3-dibromo-4-methylpentane | Electrophilic Addition masterorganicchemistry.comstolaf.edu |

Indirect Synthetic Routes and Precursor Transformations

Indirect methods offer alternative pathways to 2-Pentene, 1-bromo-4-methyl- by starting with precursors that are subsequently transformed through reactions such as elimination or functional group interconversions.

Bromoalkenes can be synthesized via elimination reactions, typically from vicinal dihalides. libretexts.orglibretexts.org Starting with 2,3-dibromo-4-methylpentane (the product of Br₂ addition to 4-methyl-2-pentene), a single dehydrobromination reaction can yield the desired product. This E2 (bimolecular elimination) reaction requires a base to abstract a proton, leading to the formation of the double bond and expulsion of a bromide ion. numberanalytics.com The choice of base and reaction conditions is crucial to prevent a second elimination that would form an alkyne. libretexts.orglibretexts.org A bulky, non-nucleophilic base is often preferred to favor the E2 pathway. brainly.com

This method effectively reverses the typical addition reaction, providing a route to the alkene from a saturated, dibrominated precursor. The initial step would be the bromination of 4-methyl-2-pentene to the dibromide, followed by a controlled elimination. libretexts.org

From Alcohols: A common and effective method for synthesizing alkyl halides is the conversion of the corresponding alcohol. libretexts.org The target compound, 2-Pentene, 1-bromo-4-methyl-, can be prepared from the allylic alcohol 4-methyl-2-penten-1-ol. Reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromide displacement are effective for this transformation. libretexts.org The reaction of a primary alcohol with PBr₃ is a standard SN2 reaction that typically proceeds with high yield and minimal rearrangement.

From Dibromides: As discussed in the previous section, 1,2-dibromides serve as precursors for bromoalkenes through elimination. libretexts.org The synthesis of 1,2-dibromo-4-methylpentane from 4-methyl-2-pentene and its subsequent controlled dehydrobromination represents a viable two-step functional group interconversion route. masterorganicchemistry.comlibretexts.org

The synthetic principles described can be extended to prepare structural analogues and derivatives, which are often valuable intermediates in more complex syntheses.

1-bromo-4-methylpentan-2-one: This α-bromo ketone can be synthesized from 4-methylpentene. chemicalbook.com One reported method involves reacting 4-methylpentene with bromine in water. This reaction forms a bromohydrin intermediate, 1-bromo-4-methylpentan-2-ol, along with other products. The crude alcohol mixture is then oxidized using an oxidizing agent like chromic acid to yield the target ketone, 1-bromo-4-methylpentan-2-one. chemicalbook.com

Table 3: Synthesis of 1-bromo-4-methylpentan-2-one

| Starting Material | Reagents | Intermediate | Final Product |

|---|

1-bromo-4-methyl-4-phenyl-3-trimethylsilyloxy-trans-1-pentene: While a direct synthesis for this specific complex molecule is not readily found, its structure suggests a plausible synthetic route based on established methodologies for creating silyl (B83357) enol ethers. ru.nl The synthesis would likely begin with a precursor ketone, such as 1-bromo-4-methyl-4-phenylpentan-3-one. This ketone could then be treated with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or lithium diisopropylamide (LDA). The base would deprotonate the α-carbon to form an enolate, which then attacks the silicon atom of the silylating agent to form the trimethylsilyl enol ether. The stereochemistry (trans-) of the final product would be influenced by the reaction conditions and the specific base used.

Mechanistic Investigations of 2 Pentene, 1 Bromo 4 Methyl Reactivity

Radical Reaction Pathways

Radical reactions of allylic compounds like 2-Pentene, 1-bromo-4-methyl- are common, particularly under conditions that favor the formation of free radicals, such as the presence of light or a radical initiator.

Allylic Radical Formation and Resonance Stabilization in 2-Pentene, 1-bromo-4-methyl-

The defining feature of radical reactions at the allylic position is the formation of a resonance-stabilized allylic radical. fiveable.me The carbon-hydrogen bond at the allylic position is weaker than other C-H bonds in the molecule, making it susceptible to abstraction by a radical species. libretexts.org For 2-Pentene, 1-bromo-4-methyl-, the abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic carbon) results in the formation of the 4-methyl-2-pentenyl radical.

This allylic radical is not a single structure but a resonance hybrid of two contributing structures. The unpaired electron is delocalized over both the primary and tertiary carbon atoms of the original double bond. This delocalization of the electron significantly increases the stability of the radical intermediate. fiveable.mepearson.com The resonance stabilization is a key factor driving the selectivity for reactions at the allylic position. libretexts.org

The stability of allylic radicals is greater than that of tertiary, secondary, or primary alkyl radicals due to this resonance effect. pearson.com When an unsymmetrical allylic radical is formed, as in the case of 1-octene, a mixture of products can result. libretexts.org

Radical Chain Mechanisms: Initiation, Propagation, and Termination

The radical substitution of 2-Pentene, 1-bromo-4-methyl- proceeds through a well-established radical chain mechanism, which consists of three distinct phases: initiation, propagation, and termination. lumenlearning.com

Initiation: This initial step involves the formation of a radical species, typically a bromine radical (Br•). This can be achieved by the homolytic cleavage of a bromine molecule (Br₂) using heat or light, or by using a radical initiator like a peroxide. lumenlearning.comyoutube.com N-bromosuccinimide (NBS) is a commonly used reagent that serves as a source of a low concentration of Br₂. chadsprep.comlibretexts.org The reaction is often initiated by the homolytic cleavage of the N-Br bond in NBS. youtube.com

Propagation: This phase consists of a series of self-sustaining chain reactions. lumenlearning.com

A bromine radical abstracts an allylic hydrogen from 2-Pentene, 1-bromo-4-methyl-, forming the resonance-stabilized 4-methyl-2-pentenyl radical and hydrogen bromide (HBr). pearson.comlibretexts.org

The allylic radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the allylic bromide product and a new bromine radical. libretexts.orgchadsprep.com This newly formed bromine radical can then participate in another hydrogen abstraction, continuing the chain reaction. libretexts.org

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. lumenlearning.com This can occur in several ways, such as the combination of two bromine radicals to form Br₂, or the reaction of a bromine radical with an allylic radical. youtube.com

| Radical Chain Mechanism Step | Description |

| Initiation | Formation of bromine radicals (Br•) from Br₂ or NBS, often initiated by light or heat. lumenlearning.comyoutube.com |

| Propagation | 1. Abstraction of an allylic hydrogen by a bromine radical to form a resonance-stabilized allylic radical and HBr. pearson.comlibretexts.org 2. Reaction of the allylic radical with Br₂ to yield the product and regenerate a bromine radical. libretexts.orglibretexts.org |

| Termination | Combination of any two radical species to form a stable molecule, ending the chain reaction. lumenlearning.com |

Competition Between Allylic Substitution and Addition Reactions

A key consideration in the halogenation of alkenes is the competition between allylic substitution and electrophilic addition to the double bond. chadsprep.com The outcome is largely determined by the concentration of the halogen.

Low Halogen Concentration: When the concentration of bromine is kept low, the radical substitution reaction at the allylic position is favored. libretexts.orgpressbooks.pub Reagents like N-bromosuccinimide (NBS) are specifically used to maintain a low, steady concentration of Br₂, thereby promoting allylic bromination over addition. chadsprep.comlibretexts.org The HBr produced during the propagation step reacts with NBS to generate more Br₂. libretexts.org

High Halogen Concentration: In the presence of a high concentration of bromine, the polar mechanism of electrophilic addition to the double bond predominates. libretexts.org This reaction proceeds through a bromonium ion intermediate and results in the formation of a vicinal dihalide.

Therefore, controlling the reaction conditions, particularly the concentration of the halogenating agent, is crucial for selectively achieving allylic substitution in compounds like 2-Pentene, 1-bromo-4-methyl-. pressbooks.pub

Nucleophilic Substitution Reactions (SN1 and SN2)

Allylic systems such as 2-Pentene, 1-bromo-4-methyl- are also reactive towards nucleophilic substitution, proceeding through either SN1 or SN2 pathways. The specific mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

Reactivity of Allylic Systems in SN1 Pathways and Carbocation Stability (e.g., 2-Pentene, 1-bromo-4-methyl- and related structures)

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate. fiveable.me Allylic halides are particularly susceptible to SN1 reactions due to the high stability of the resulting allylic carbocation. libretexts.orglibretexts.org

Upon departure of the bromide leaving group from 2-Pentene, 1-bromo-4-methyl-, the 4-methyl-2-pentenyl cation is formed. This carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms. libretexts.org This delocalization significantly lowers the activation energy for carbocation formation, thus accelerating the rate of the SN1 reaction. libretexts.org The stability of allylic carbocations is comparable to or even greater than that of tertiary carbocations. libretexts.orglibretexts.org

The resonance-stabilized carbocation can then be attacked by a nucleophile at either of the electron-deficient carbons, potentially leading to a mixture of products. quimicaorganica.org The stability of the carbocation intermediate is a primary determinant of SN1 reactivity. fiveable.me

| Factor | Effect on SN1 Reactivity |

| Substrate Structure | Tertiary, allylic, and benzylic substrates favor SN1 due to stable carbocation formation. libretexts.org |

| Carbocation Stability | Increased stability (tertiary > secondary > primary; resonance-stabilized) leads to a faster SN1 reaction rate. libretexts.orglibretexts.org |

| Leaving Group | A better (weaker base) leaving group accelerates the rate-determining step of carbocation formation. libretexts.orglibretexts.org |

| Solvent | Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway. libretexts.org |

| Nucleophile | The rate of an SN1 reaction is independent of the concentration or strength of the nucleophile. libretexts.org |

Reactivity of Allylic Systems in SN2 Pathways and Stereochemical Implications

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.pub Allylic halides, including 2-Pentene, 1-bromo-4-methyl-, are also highly reactive in SN2 reactions, often more so than their saturated counterparts. libretexts.org

The enhanced reactivity of allylic systems in SN2 reactions is attributed to the stabilization of the transition state. In the transition state, the p-orbitals of the double bond can overlap with the p-orbital of the carbon undergoing substitution, which helps to delocalize the negative charge. libretexts.org

A characteristic feature of the SN2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. pressbooks.pub The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a predictable stereochemical outcome. chemistrysteps.com

Influence of Leaving Group Characteristics and Nucleophile Basicity/Polarizability

The reactivity of 2-Pentene, 1-bromo-4-methyl- in nucleophilic substitution reactions is fundamentally governed by the interplay between the substrate's structure, the leaving group's ability to depart, and the nucleophile's characteristics. As an allylic halide, it can undergo substitution via both S(_N)1 and S(_N)2 pathways.

The bromide ion is an effective leaving group due to its status as a weak base, capable of stabilizing the negative charge it acquires upon heterolytic cleavage of the C-Br bond. libretexts.orglibretexts.org The stability of the leaving group is a crucial factor in the rate-determining step of both S(_N)1 and S(_N)2 reactions. libretexts.org In an S(_N)1 reaction, a good leaving group facilitates the formation of the resonance-stabilized allylic carbocation. In an S(_N)2 reaction, it stabilizes the transition state, lowering the activation energy. The general efficacy of halide leaving groups increases down the periodic table (I > Br > Cl), meaning that 1-bromo-4-methyl-2-pentene is more reactive than its chloro-analogue. libretexts.orgnih.gov

The nature of the nucleophile plays a decisive role in determining the dominant reaction mechanism. libretexts.org

Strong Nucleophiles: Potent, often negatively charged nucleophiles (e.g., RS⁻, CN⁻, N₃⁻) favor the bimolecular S(_N)2 mechanism. The reaction rate is directly dependent on the nucleophile's concentration and strength. The allylic system of 2-Pentene, 1-bromo-4-methyl- allows for a stabilized transition state, making it susceptible to S(_N)2 attack. reddit.com

Weak Nucleophiles: Weaker, neutral nucleophiles like water (H₂O) and alcohols (ROH) favor the S(_N)1 mechanism. These reactions proceed through a relatively stable, resonance-delocalized secondary allylic carbocation intermediate. The reaction rate is largely independent of the nucleophile's concentration. libretexts.orglibretexts.org

Polarizability of the nucleophile is also a key factor. Soft, highly polarizable nucleophiles (like I⁻ and RS⁻) are particularly effective in attacking the soft electrophilic carbon of the allylic system, favoring the S(_N)2 pathway.

| Nucleophile | Type | Basicity | Polarizability | Favored Mechanism |

|---|---|---|---|---|

| CH₃S⁻ | Strong | Weak | High | SN2 |

| CN⁻ | Strong | Moderate | Moderate | SN2 |

| CH₃OH | Weak | Very Weak | Low | SN1 |

| H₂O | Weak | Very Weak | Low | SN1 |

Transition Metal-Catalyzed Transformations

Transition metal catalysis unlocks a vast array of transformations for allylic halides like 2-Pentene, 1-bromo-4-methyl-, enabling the formation of complex molecular architectures under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally versatile for forming new carbon-carbon and carbon-heteroatom bonds, with allylic substrates being particularly reactive.

Suzuki-Miyaura Type Couplings with Organoboronic Acids

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. organic-chemistry.org With an allylic substrate like 2-Pentene, 1-bromo-4-methyl-, this reaction provides an efficient route to synthesize more complex allylated structures.

The generally accepted catalytic cycle involves three key steps: mdpi.comyoutube.com

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of 2-Pentene, 1-bromo-4-methyl-, forming a π-allylpalladium(II) intermediate.

Transmetalation: In the presence of a base, which activates the organoboronic acid, the organic group is transferred from boron to the palladium center. organic-chemistry.org

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. mdpi.com

The regioselectivity of the coupling is a critical aspect of palladium-catalyzed reactions with allylic substrates and can be influenced by the steric and electronic properties of the palladium ligands and the substituents on the allylic framework. rsc.org

| Component | Example | Function |

|---|---|---|

| Allylic Halide | 2-Pentene, 1-bromo-4-methyl- | Electrophilic Partner |

| Organoboron Reagent | Phenylboronic Acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, THF | Reaction Medium |

Other Palladium-Mediated Allylation Reactions

Beyond the Suzuki coupling, 2-Pentene, 1-bromo-4-methyl- is a competent electrophile in other palladium-catalyzed allylation reactions, most notably the Tsuji-Trost allylic alkylation. libretexts.org In this transformation, a nucleophile attacks a π-allylpalladium(II) complex, which is generated in situ from the oxidative addition of the allylic bromide to a Pd(0) catalyst.

The key feature of this reaction is the formation of the (π-allyl)Pd(II) electrophile, which can then be attacked by a wide range of soft nucleophiles, including stabilized carbanions (e.g., from malonates), enolates, amines, and alkoxides. libretexts.orgnih.gov The mechanism allows for the catalytic turnover and liberation of the allylated pyridine products through the oxidative addition of Pd(0) to the activated allyl groups. nih.gov The regioselectivity of the nucleophilic attack—whether it occurs at the more or less substituted terminus of the allyl moiety—can often be controlled by the choice of ligands on the palladium catalyst.

Nickel-Catalyzed Reactions

Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful catalyst for various organic transformations, including the carbonylation of allylic halides.

Carbonylation Mechanisms

Nickel-catalyzed carbonylation introduces a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 source. For an allylic halide like 2-Pentene, 1-bromo-4-methyl-, this reaction typically yields β,γ-unsaturated carboxylic acid derivatives. rsc.org

Theoretical studies on the carbonylation of allyl halides catalyzed by nickel complexes, such as nickel tetracarbonyl (Ni(CO)₄), suggest a mechanism involving the direct attack of the halogen on the metal center. researchgate.netacs.org This initial step affords an η¹-allyl nickel intermediate, which can then undergo CO insertion into the nickel-carbon bond to form an acyl-nickel complex. The final product is then released through a subsequent step, such as reductive elimination. While η² and η³ intermediates are also possible, the pathway through the η¹ intermediate is often favored for the carbonylation step. researchgate.net The process can be highly regioselective, affording the β,γ-unsaturated carbonyl compound. rsc.org

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | The C-Br bond of the allylic bromide adds to a low-valent Ni(0) center. | (η³-allyl)Ni(II)-Br complex |

| 2. CO Insertion | A molecule of carbon monoxide inserts into the Ni-allyl bond. | (η¹-acyl)Ni(II)-Br complex |

| 3. Reductive Elimination/Alcoholysis | The acyl group couples with another species (e.g., an alcohol) to release the product and regenerate the active nickel catalyst. | β,γ-Unsaturated Ester + Ni(0) |

Other Transition Metal Catalysis (e.g., Ir, Cr/Co) in Allylic Halide Transformations

Beyond nickel, other transition metals like iridium and cobalt are increasingly utilized for the transformation of allylic halides, offering unique reactivity and selectivity.

Iridium Catalysis: Iridium-catalyzed asymmetric allylic substitution has become a powerful method for synthesizing chiral molecules. ethz.chrsc.org These reactions are known for their high regio- and enantioselectivity. acs.org A key feature of iridium catalysis is its ability to utilize a broad range of nucleophiles, including those in aqueous solutions, which might be unstable or volatile in their pure form. ethz.ch This is achieved through biphasic reaction conditions, expanding the synthetic utility of the transformation. ethz.ch

The catalytic cycle typically involves the formation of a π-allyl iridium complex. pkusz.edu.cn The stereochemical outcome of the reaction is often determined during the oxidative addition step of the catalyst to the allylic substrate. pkusz.edu.cn Iridium catalysis allows for the construction of vicinal stereogenic centers with high control, making it valuable for the synthesis of complex natural products and pharmaceuticals. acs.org

Cobalt Catalysis: Cobalt, being more earth-abundant and less expensive than precious metals, presents a sustainable option for allylic functionalization. rsc.orgnih.gov Cobalt-catalyzed reactions have gained significant attention for allylic substitutions and alkylations. rsc.orgnih.govresearchgate.net These methods can be used to construct C-C bonds at sp³-carbon centers. nih.gov Mechanistically, cobalt catalysis can proceed through various oxidation states, often involving Co(I)/Co(III) catalytic cycles. researchgate.net Cobalt catalysts have proven effective in cross-electrophile couplings involving activated allylic substrates and alkyl halides. researchgate.net

While specific examples involving chromium in the context of 2-pentene, 1-bromo-4-methyl- are less common in recent literature, the broader field of chromium catalysis includes various C-C bond-forming reactions, and its potential application in allylic halide transformations remains an area of interest.

Transition Metal-Free and Electrochemical Reactions

Non-Catalytic Cross-Coupling Methodologies with Allylic Bromides

In a move towards more sustainable and cost-effective synthesis, transition-metal-free cross-coupling reactions have been developed. These methods circumvent the need for expensive and potentially toxic metal catalysts. cas.cnacs.org A notable example is the cross-coupling reaction between allylic bromides and aryl- or vinylboronic acids. organic-chemistry.org

This type of reaction can proceed under mild conditions, often promoted by an inorganic base, with the presence of a small amount of water being crucial for success. researchgate.net The reaction provides the corresponding allylated products in good yields. organic-chemistry.org While the term "metal-free" should be used with caution, as trace metal contaminants in reagents can sometimes catalyze the reaction, these methodologies represent a significant shift. organic-chemistry.org The proposed mechanisms for these reactions can vary and may involve pathways such as homolytic aromatic substitution (HAS) or Friedel-Crafts-type reactions under basic conditions, assisted by the boronic acid moiety. acs.orgresearchgate.net

Electrochemically Enabled Radical-Polar Crossover Reactions

Electrochemical synthesis offers a green and powerful alternative for C-C bond formation, avoiding the use of stoichiometric metal reductants or catalysts. open.ac.ukresearchgate.net Electrochemically driven methods for the allylation of unactivated alkyl bromides have been developed, proceeding through a "radical-polar crossover" mechanism. open.ac.ukresearchgate.netrsc.org

In this process, an alkyl halide is first reduced at the cathode to generate a carbon-centered radical. This radical can then undergo a second reduction to form a carbanion. nih.gov This carbanion subsequently acts as a nucleophile, attacking an electrophile like an allylic bromide or carbonate to form a new C(sp³)–C(sp³) bond. open.ac.ukresearchgate.net This approach is characterized by its mild reaction conditions, broad substrate scope, and excellent functional group tolerance. rsc.org

A related area is the electrochemical fluorosulfonylation of alkenes. While this specific reaction functionalizes alkenes rather than starting from an allyl bromide, it operates on a similar principle of electrochemically generated radicals. For example, an electroreductive strategy for the hydroxyl fluorosulfonylation of alkenes uses sulfuryl chlorofluoride and molecular oxygen from the air. nih.gov This highlights the versatility of electrochemical methods in generating radical species for subsequent bond formation. snnu.edu.cn

| Reaction Type | Key Reagents | Mechanism | Advantages |

| Non-Catalytic Cross-Coupling | Allylic Bromide, Arylboronic Acid, Base | Base-promoted, potentially HAS or Friedel-Crafts type acs.orgresearchgate.net | Avoids bulk transition metals, mild conditions. organic-chemistry.org |

| Electrochemical Radical-Polar Crossover | Allylic Carbonate/Bromide, Alkyl Bromide | Cathodic reduction to radical, then carbanion, followed by nucleophilic attack open.ac.uknih.gov | No transition metal catalyst, high functional group tolerance, sustainable. researchgate.netrsc.org |

Elimination Reaction Mechanisms (E1 and E2) for Alkene Formation from Brominated Precursors

Elimination reactions are fundamental processes for the synthesis of alkenes from alkyl halides. openstax.orglibretexts.org The dehydrohalogenation of a brominated precursor, such as a bromo-4-methylpentane isomer, to form 4-methyl-2-pentene (B213027) proceeds via either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions. pearson.comucsb.edu

E2 Mechanism: The E2 reaction is a single, concerted step where a base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond forms. ucsb.edulumenlearning.com This mechanism exhibits second-order kinetics, with the rate dependent on the concentrations of both the alkyl halide and the base. ucsb.eduiitk.ac.in

Key factors favoring the E2 mechanism include:

A strong, non-polarizable base: Strong bases like hydroxides (OH⁻) or alkoxides (RO⁻) are required to abstract the proton in the concerted step. lumenlearning.comiitk.ac.in

Substrate structure: The rate of E2 reactions increases from primary to secondary to tertiary alkyl halides (3° > 2° > 1°). iitk.ac.in This is due to the formation of a more substituted, and thus more stable, alkene in the transition state.

Stereochemistry: The E2 reaction requires a specific anti-periplanar geometry between the proton being removed and the leaving group (bromine). iitk.ac.in

E1 Mechanism: The E1 reaction is a two-step process. ucsb.educhemicalnote.com In the first step, the C-Br bond breaks heterolytically to form a carbocation intermediate. This is the slow, rate-determining step. chemicalnote.comyoutube.com In the second step, a weak base (often the solvent) removes a proton from a β-carbon to form the alkene. ucsb.edu The E1 mechanism follows first-order kinetics, as the rate depends only on the concentration of the alkyl halide. chemicalnote.comlibretexts.org

Key factors favoring the E1 mechanism include:

A weak base: Weak bases, such as water or alcohols, are sufficient to remove the proton from the carbocation in the second step. youtube.comlibretexts.org

Substrate structure: The reaction rate is highly dependent on the stability of the carbocation formed. Therefore, it is favored for tertiary and secondary alkyl halides (3° > 2° > 1°) and is rare for primary halides. libretexts.org

Solvent: Polar protic solvents are effective at solvating and stabilizing the carbocation intermediate, thus favoring the E1 pathway. libretexts.org

For the formation of 4-methyl-2-pentene from a precursor like 2-bromo-4-methylpentane, treatment with a strong base like potassium hydroxide in ethanol would favor the E2 mechanism. openstax.org Conversely, heating the same precursor in a weak base/polar protic solvent like ethanol/water would favor the E1 mechanism. Both reactions generally follow Zaitsev's rule, which predicts that the major product will be the more substituted (more stable) alkene. chemicalnote.com

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | First-order (Rate = k[Alkyl Halide]) chemicalnote.com | Second-order (Rate = k[Alkyl Halide][Base]) ucsb.edu |

| Mechanism | Two steps, involves a carbocation intermediate chemicalnote.com | One concerted step lumenlearning.com |

| Base Requirement | Weak base is sufficient libretexts.org | Strong base is required iitk.ac.in |

| Substrate Reactivity | 3° > 2° >> 1° libretexts.org | 3° > 2° > 1° iitk.ac.in |

| Solvent Preference | Polar protic libretexts.org | Polar aprotic favored iitk.ac.in |

| Stereochemistry | No specific geometry required | Requires anti-periplanar arrangement iitk.ac.in |

Advanced Spectroscopic Characterization and Elucidation of 2 Pentene, 1 Bromo 4 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including "2-Pentene, 1-bromo-4-methyl-". numberanalytics.comuobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Elucidation of Molecular Structure via ¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the structure of "2-Pentene, 1-bromo-4-methyl-". The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For instance, vinyl protons near the carbon-carbon double bond typically resonate in the downfield region (around 5.0-6.0 ppm), a characteristic feature of alkenes. The protons on the carbon adjacent to the bromine atom (allylic bromide) would also exhibit a distinct chemical shift due to the electronegativity of the halogen.

In ¹³C NMR spectroscopy, the number of signals can indicate the number of chemically non-equivalent carbon atoms, which is influenced by molecular symmetry. masterorganicchemistry.com For a related compound, 2-methylpentane, five distinct signals are observed in the ¹³C NMR spectrum, corresponding to the five non-equivalent carbon atoms. youtube.com Similarly, for "2-Pentene, 1-bromo-4-methyl-", one would expect distinct signals for the five carbon atoms of the pentene backbone, with their chemical shifts influenced by their position relative to the double bond and the bromine substituent. The carbon attached to the bromine will be significantly shifted compared to a standard alkane.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges for 2-Pentene, 1-bromo-4-methyl-

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinyl H | 5.0 - 6.0 | Multiplet |

| CH₂Br | 3.5 - 4.5 | Doublet |

| CH(CH₃)₂ | 2.0 - 2.5 | Multiplet |

| (CH₃)₂ | 0.8 - 1.2 | Doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for 2-Pentene, 1-bromo-4-methyl-

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=C | 110 - 140 |

| C-Br | 30 - 45 |

| C-C (alkane) | 10 - 50 |

Analysis of Coupling Constants in Complex Allylic Systems

The interaction between neighboring protons, known as spin-spin coupling, provides valuable information about the connectivity and stereochemistry of a molecule. In allylic systems like "2-Pentene, 1-bromo-4-methyl-", the analysis of coupling constants (J-values) is particularly insightful. The magnitude of the coupling constant between vinyl protons can help determine the geometry (E/Z isomerism) of the double bond. Furthermore, three-bond (vicinal) and four-bond (allylic) couplings are characteristic of the allylic arrangement and help in assigning the proton signals. For complex spectra, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are instrumental in mapping these coupling networks. numberanalytics.com

Application of Advanced NMR Techniques (e.g., NOE Difference Spectroscopy, DEPT, Residual Dipolar Couplings (RDC))

For unambiguous structural assignment, especially in cases of spectral overlap or complex coupling patterns, advanced NMR techniques are employed. numberanalytics.comunipd.it

Nuclear Overhauser Effect (NOE) Difference Spectroscopy: This technique helps to establish the spatial proximity of protons. diva-portal.org For "2-Pentene, 1-bromo-4-methyl-", NOE experiments can confirm the geometric configuration of the double bond by observing through-space interactions between the vinyl protons and adjacent alkyl protons.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a powerful tool for differentiating between CH, CH₂, and CH₃ groups in a ¹³C NMR spectrum. youtube.com This would be crucial in assigning the signals for the methyl, methylene, and methine carbons in "2-Pentene, 1-bromo-4-methyl-".

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. su.se These methods are complementary and provide a characteristic fingerprint of the compound, revealing information about functional groups and conformational isomers. nih.gov

Conformational Analysis of 2-Pentene, 1-bromo-4-methyl- and Related Alkyl Bromides

The study of alkyl bromides using IR and Raman spectroscopy has shown that these molecules can exist as a mixture of different conformers (rotational isomers) in the liquid state. cdnsciencepub.com For instance, n-alkyl bromides exhibit different bands corresponding to trans and gauche conformers. cdnsciencepub.com The relative intensities of these bands can be temperature-dependent, allowing for the determination of the energy difference between the conformers.

For "2-Pentene, 1-bromo-4-methyl-", vibrational spectroscopy can be used to identify characteristic bands. For example, the C=C stretching vibration is expected in the 1640-1680 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region (500-600 cm⁻¹). Analysis of the spectra in different states (solid, liquid) and at various temperatures can provide insights into the conformational preferences of the molecule. sigmaaldrich.com For the related polymer, poly(4-methyl-1-pentene), detailed assignments of the fundamental vibrational bands have been performed using both IR and Raman spectroscopy. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for 2-Pentene, 1-bromo-4-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C | Stretch | 1640 - 1680 |

| C-H (vinyl) | Stretch | 3010 - 3095 |

| C-H (alkyl) | Stretch | 2850 - 2960 |

| C-Br | Stretch | 500 - 600 |

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Catalyst and Intermediate Characterization

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique used to determine the local geometric and electronic structure of an absorbing atom. scispace.com It is particularly valuable for characterizing catalysts and reaction intermediates in both homogeneous and heterogeneous systems. acs.orgresearchgate.net The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). scispace.com

In the context of reactions involving "2-Pentene, 1-bromo-4-methyl-" or similar bromoalkanes, XAFS can be employed to study the structure of metal catalysts used in cross-coupling or other transformations. sciopen.com By tuning the X-ray energy to the absorption edge of the metal, information about its oxidation state, coordination number, and bond distances to surrounding ligands can be obtained. researchgate.net

Furthermore, time-resolved XAFS techniques can be used to probe the structure of short-lived reaction intermediates. wpmucdn.comrsc.org For example, in the photodissociation of bromoalkanes, ultrafast EXAFS has been used to measure the structures of the initial and final products with high accuracy. pnas.org This capability would be invaluable for understanding the mechanistic pathways of reactions involving "2-Pentene, 1-bromo-4-methyl-", allowing for the direct observation of how the C-Br bond breaks and new bonds are formed at a catalytic center. nih.govwhiterose.ac.uk

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of "2-Pentene, 1-bromo-4-methyl-". It provides critical information regarding the compound's molecular weight and elemental composition, and its fragmentation pattern offers a detailed map of its molecular structure.

Electron ionization (EI) mass spectrometry of organohalides is particularly informative. For brominated compounds, the mass spectrum is distinguished by the presence of two molecular ion peaks of nearly equal intensity. jove.com This is a direct consequence of the natural isotopic abundance of bromine, which consists of 79Br and 81Br in an approximate 1:1 ratio. jove.com For "2-Pentene, 1-bromo-4-methyl-", with a chemical formula of C6H11Br, this results in a characteristic doublet for the molecular ion (M+•) at mass-to-charge ratios (m/z) of 162 and 164. nist.gov The presence of this M+•/[M+2]+• pattern is a definitive confirmation of a single bromine atom in the molecule.

The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. uni-saarland.de The structure of "2-Pentene, 1-bromo-4-methyl-", being an allylic bromide, significantly influences its fragmentation pathways. The carbon-bromine bond is often the weakest, and its cleavage is a primary fragmentation event.

Key fragmentation pathways observed in the mass spectrum of "2-Pentene, 1-bromo-4-methyl-" and related isomers include:

Loss of Bromine Radical: The most significant initial fragmentation is the heterolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). jove.com This leads to the formation of a stable C6H11+ allylic carbocation at m/z 83. The resonance stabilization of this cation makes it a prominent peak in the spectrum.

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is a common fragmentation pathway for alkenes, leading to a resonance-stabilized allylic cation. gatech.edu For "2-Pentene, 1-bromo-4-methyl-", this would involve the loss of an isopropyl radical (•CH(CH3)2), resulting in a fragment at m/z 121/123.

Alkyl Fragmentation: The branched alkyl portion of the molecule also undergoes characteristic fragmentation. The loss of various alkyl radicals from the molecular ion or subsequent fragments leads to a series of smaller ions. For instance, the loss of a methyl radical (•CH3) from the molecular ion would result in peaks at m/z 147/149. Fragmentation of the alkyl chain can also lead to the formation of stable C3 and C4 cations, such as the propyl cation at m/z 43 and the butyl cation at m/z 57. msu.edu

The detailed analysis of these fragments allows for the unambiguous confirmation of the connectivity of the "2-Pentene, 1-bromo-4-methyl-" structure.

Interactive Data Table: Key Fragments in the Mass Spectrum of 2-Pentene, 1-bromo-4-methyl-

| m/z (Mass/Charge Ratio) | Ion Formula | Identity/Origin |

| 162/164 | [C6H11Br]+• | Molecular Ion (M+•) |

| 147/149 | [C5H8Br]+ | [M-CH3]+ |

| 121/123 | [C4H6Br]+ | [M-C3H5]+ |

| 83 | [C6H11]+ | [M-Br]+ |

| 57 | [C4H9]+ | Butyl Cation |

| 43 | [C3H7]+ | Propyl Cation |

| 41 | [C3H5]+ | Allyl Cation |

Computational and Theoretical Studies on 2 Pentene, 1 Bromo 4 Methyl

Ab Initio and Other Quantum Chemical Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high accuracy for smaller systems and are used to benchmark other methods.

Ab initio calculations have been employed to study SN2 reactions in various allylic systems. acs.org These studies investigate the nature of the transition state and the factors that accelerate reactions at allylic positions compared to their saturated counterparts. The enhanced reactivity is attributed to the stabilization of the SN2 transition state through interaction with the adjacent π-system. acs.orglibretexts.org

For 2-Pentene, 1-bromo-4-methyl-, ab initio calculations could model the displacement of the bromide by a nucleophile, considering the role of the solvent implicitly or explicitly. Such calculations would provide detailed information on charge distribution in the transition state and the degree of orbital overlap between the nucleophile, the allylic system, and the leaving group. This helps to clarify whether the transition state has more carbocationic or carbanionic character. reddit.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

In the case of 2-Pentene, 1-bromo-4-methyl-, the primary site of electrophilic attack by a nucleophile is governed by the distribution of its LUMO. The LUMO of an allylic bromide is typically a σ* orbital associated with the C-Br bond, but it also has significant amplitude on the γ-carbon (C3) due to conjugation with the π* orbital of the double bond. reddit.com

HOMO: As a nucleophile, the reactivity of 2-Pentene, 1-bromo-4-methyl- (for example, in a Friedel-Crafts alkylation) would be dictated by its HOMO, which is the π orbital of the C=C double bond.

LUMO: As an electrophile, its reactivity towards nucleophiles is dictated by the LUMO. The relative sizes of the LUMO lobes on the α-carbon (C1) and the γ-carbon (C3) determine the selectivity between SN2 and SN2' attack. A larger coefficient on C1 would favor the SN2 pathway, while a larger coefficient on C3 would favor the SN2' pathway. FMO analysis is a powerful qualitative tool for predicting the outcome of pericyclic reactions, such as Diels-Alder reactions, where the allylic system could participate. wikipedia.orgimperial.ac.uknih.gov

Theoretical Insights into Substituent Effects on Allylic Reactivity and Stability

The presence of a methyl group at the 4-position of the pentene chain has significant electronic and steric implications, which can be quantified through computational studies.

The 4-methyl group is an electron-donating group (EDG) via hyperconjugation. This has a pronounced effect on the stability of any potential carbocation intermediate that might form during a reaction, for instance, in an SN1-type mechanism. If the bromide leaves, a secondary allylic carbocation is formed. This carbocation is stabilized by resonance, delocalizing the positive charge between C1 and C3.

This increased stability can affect reaction rates. In an SN1 reaction, a more stable carbocation intermediate leads to a faster reaction rate. In an SN2 reaction, the electron-donating nature of the methyl group might slightly decrease the electrophilicity of the C1 carbon, but this effect is likely minor compared to the dominant electronic effects of the allylic system itself.

Table 2: Predicted Influence of Substituents on Allylic System Stability This interactive table summarizes the expected electronic effects on the stability of an allylic carbocation derived from a substituted allylic bromide.

| Substituent Position | Substituent Type | Predicted Effect on Carbocation Stability | Rationale |

| α-carbon (C1) | Electron Donating (e.g., -CH₃) | Increase | Hyperconjugation, Inductive Effect |

| α-carbon (C1) | Electron Withdrawing (e.g., -CF₃) | Decrease | Destabilizing Inductive Effect |

| γ-carbon (C3) | Electron Donating (e.g., -CH₃) | Increase | Stabilizes resonance contributor with charge at C3 |

| γ-carbon (C3) | Electron Withdrawing (e.g., -CF₃) | Decrease | Destabilizes resonance contributor with charge at C3 |

| Non-allylic (C4) | Electron Donating (e.g., -CH₃) | Minor Increase | Inductive Effect |

Synthetic Applications and Transformations of 2 Pentene, 1 Bromo 4 Methyl

Role as a Versatile Intermediate in Organic Synthesis

2-Pentene, 1-bromo-4-methyl- serves as a crucial building block in the synthesis of more intricate organic molecules. smolecule.com The presence of both an allylic bromide and a double bond makes it a highly reactive and versatile intermediate. smolecule.com The electronegative bromine atom renders the adjacent carbon electrophilic, making it susceptible to nucleophilic substitution reactions. Simultaneously, the double bond provides a site for electrophilic addition reactions. This dual reactivity allows for a wide range of chemical transformations, positioning it as a key component in the construction of complex molecular architectures. smolecule.com

Carbon-Carbon Bond Forming Reactions

The ability of 2-Pentene, 1-bromo-4-methyl- to participate in carbon-carbon bond-forming reactions is a cornerstone of its synthetic utility. These reactions are fundamental to the construction of the carbon skeletons of more complex molecules.

Allylation Reactions for the Construction of Substituted Hydrocarbons

Allylation reactions involving 2-Pentene, 1-bromo-4-methyl- are a powerful tool for creating substituted hydrocarbons. sci-hub.senih.gov In these reactions, the allyl group from the bromoalkene is transferred to a nucleophile, often a carbanion, leading to the formation of a new carbon-carbon bond. acs.org For instance, it can be used in the allylation of aldehydes and ketones. acs.org The regioselectivity of these reactions can often be controlled, allowing for the specific placement of the methyl-substituted pentenyl group within the target molecule. oup.com

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product Type | Reference |

| Aldehyde/Ketone | 2-Pentene, 1-bromo-4-methyl- | Tin, Aluminum | Substituted Alcohol | acs.org |

| Ketene | 2-Pentene, 1-bromo-4-methyl- | Samarium(II) Iodide | Substituted Ketone | oup.com |

| Benzaldehyde | 1-Bromo-3-methylbut-2-ene | Indium, Cinchonidine Base | Chiral Alcohol | buchler-gmbh.com |

Alkynylation Reactions with Polyenals

2-Pentene, 1-bromo-4-methyl- can participate in alkynylation reactions, particularly with polyenals, to generate highly functionalized structures. researchgate.net These reactions typically involve the coupling of the bromoalkene with a terminal alkyne, often catalyzed by a transition metal. This methodology provides access to enynes, which are valuable precursors for a variety of subsequent transformations, including cyclization reactions. irb.hr

Construction of Complex Organic Scaffolds and Natural Product Precursors

The reactivity of 2-Pentene, 1-bromo-4-methyl- makes it an ideal starting material for the assembly of complex organic scaffolds and precursors to natural products. scispace.com Its ability to undergo sequential reactions, such as substitution followed by cyclization, allows for the efficient construction of cyclic and polycyclic systems. irb.hr For example, it has been utilized as an alkylating agent in the synthesis of coraxeniolide A, a xeniaditerpenoid natural product. The strategic incorporation of the 4-methylpent-2-enyl moiety can be a key step in the total synthesis of various natural products. acs.orgacs.org

Derivatization for Specialized Synthetic Targets (e.g., sesquiterpenoids, industrial fine chemicals)

Derivatization of 2-Pentene, 1-bromo-4-methyl- opens pathways to a range of specialized synthetic targets. A notable application is in the synthesis of sesquiterpenoids, a class of natural products with diverse biological activities. fishersci.atscbt.comlookchem.com The isoprenoid-like structure of the bromoalkene makes it a suitable precursor for constructing the carbon skeletons of these compounds. fishersci.at For instance, a related compound, 5-bromo-2-methyl-2-pentene, is employed in the synthesis of penifulvin A, a sesquiterpenoid with a unique dioxa-fenestrane structure. fishersci.atlookchem.comsigmaaldrich.com Additionally, derivatives of 2-Pentene, 1-bromo-4-methyl- find use in the production of industrial fine chemicals.

Stereochemical Aspects in the Chemistry of 2 Pentene, 1 Bromo 4 Methyl

Stereoselective Synthesis of 2-Pentene, 1-bromo-4-methyl- Derivatives

The synthesis of specific stereoisomers (E/Z or enantiomers) of 2-pentene, 1-bromo-4-methyl- and its derivatives is crucial for their application in stereocontrolled reactions. Stereoselective methods often involve the conversion of precursor molecules, such as allylic alcohols, where the stereochemistry can be predefined.

One common strategy is the stereospecific conversion of an allylic alcohol to the corresponding bromide. For example, the reaction of (E)-4-methyl-2-penten-1-ol with phosphorus tribromide (PBr₃) or the Appel reaction (using CBr₄ and PPh₃) typically proceeds with minimal isomerization of the double bond, yielding predominantly (E)-1-bromo-4-methyl-2-pentene. The stereochemical outcome is highly dependent on the reaction conditions and reagents used to avoid allylic rearrangement.

Enantioselective synthesis can be more challenging. Asymmetric bromination of a suitable alkene precursor using a chiral catalyst can provide a route to enantioenriched allylic bromides. wisc.edu Although direct asymmetric bromination to form 2-pentene, 1-bromo-4-methyl- is not widely documented, catalytic enantioselective dibromination of allylic alcohols has been developed, which can serve as a foundational methodology. wisc.edu In such reactions, a chiral ligand, often in complex with a metal, delivers the bromine atom to one face of the double bond preferentially, establishing a chiral center.

| Method | Precursor | Reagents | Key Feature | Expected Product |

| Stereospecific Substitution | (E)-4-methyl-2-penten-1-ol | PBr₃ or CBr₄/PPh₃ | Retention of double bond geometry | (E)-1-bromo-4-methyl-2-pentene |

| Asymmetric Halofunctionalization | 4-methyl-1,3-pentadiene | Chiral Brominating Agent | Enantioselective introduction of bromine | Enantioenriched 1-bromo-4-methyl-2-pentene derivative |

Chirality Transfer in Allylic Transformations (e.g., from allylic alcohols to halides)

Chirality transfer refers to the transmission of stereochemical information from a chiral starting material to the product. In the context of 2-pentene, 1-bromo-4-methyl-, this is highly relevant when synthesizing chiral variants from enantioenriched precursors like allylic alcohols.

The conversion of a chiral secondary allylic alcohol to a chiral allylic halide can proceed through various mechanisms, notably Sₙ2 and Sₙ2' (allylic rearrangement). An Sₙ2' reaction, for instance, involves the nucleophile attacking the double bond, leading to a shift of the double bond and displacement of the leaving group. If the starting alcohol is chiral, this can lead to the formation of a chiral bromide with a predictable stereochemical relationship to the starting material. Gold- and palladium-catalyzed intramolecular reactions of stereogenic allylic alcohols have demonstrated the potential for Sₙ2'-type reactions with high chirality transfer. core.ac.uk

For example, the reaction of an enantioenriched 4-methyl-1-penten-3-ol (B1294646) could theoretically yield a chiral 1-bromo-4-methyl-2-pentene through an Sₙ2' pathway. The stereochemical outcome (syn or anti-attack of the bromide relative to the leaving hydroxyl group) is determined by the catalyst and reaction conditions. Highly anti-selective Sₙ2' substitutions have been achieved with chiral allylic alcohol derivatives using organozinc reagents, demonstrating that high fidelity in chirality transfer is possible. acs.org

| Transformation | Mechanism | Stereochemical Outcome | Example Precursor |

| Alcohol to Bromide | Sₙ2 | Inversion of configuration | Chiral 4-methyl-2-penten-1-ol derivative |

| Alcohol to Bromide | Sₙ2' (anti-attack) | Transfer of chirality with rearrangement | Chiral 4-methyl-1-penten-3-ol |

| Alcohol to Bromide | Sₙ2' (syn-attack) | Transfer of chirality with rearrangement | Chiral 4-methyl-1-penten-3-ol |

Racemization Phenomena in Allylic Halide Reactions (e.g., during nucleophilic substitution)

Allylic halides like 2-pentene, 1-bromo-4-methyl- are susceptible to racemization, particularly in nucleophilic substitution reactions that proceed through an Sₙ1 mechanism. quizlet.com This process involves the loss of stereochemical information from a chiral starting material.

The key to this racemization is the formation of a resonance-stabilized allylic carbocation intermediate. When 1-bromo-4-methyl-2-pentene departs, it forms a carbocation that has two resonance structures. The positive charge is delocalized over two carbon atoms, C1 and C3. This delocalized cation is planar (achiral), and a nucleophile can attack either of the electrophilic carbon atoms from either face with roughly equal probability.

Attack at C1 leads to the direct substitution product.

Attack at C3 leads to the allylic rearrangement product.

If the starting allylic halide was enantiomerically pure, the formation of the achiral carbocation intermediate allows for the formation of a racemic mixture of products, effectively erasing the initial stereochemical information. quizlet.comembibe.com The extent of racemization versus inversion (Sₙ2) or retention of configuration depends on factors such as the solvent polarity, the nature of the nucleophile, and the stability of the carbocation.

| Condition | Favored Mechanism | Stereochemical Result |

| Polar, protic solvent; weak nucleophile | Sₙ1 | Racemization (via achiral carbocation) |

| Apolar solvent; strong nucleophile | Sₙ2 | Inversion of configuration |

Enantioselective Catalysis Utilizing 2-Pentene, 1-bromo-4-methyl- Precursors or Related Allylic Halides

2-Pentene, 1-bromo-4-methyl- and its precursors are valuable substrates in enantioselective catalysis, particularly in transition metal-catalyzed allylic substitution reactions. acs.org These reactions allow for the construction of new stereocenters with high levels of enantioselectivity.

In a typical palladium-catalyzed asymmetric allylic alkylation (AAA), a palladium(0) complex reacts with the allylic halide to form a π-allyl palladium intermediate. In the presence of a chiral ligand, this intermediate becomes chiral. The chiral ligand environment then directs the incoming nucleophile to attack one of the two ends of the allyl system preferentially, leading to one enantiomer of the product in excess. nih.gov

This methodology can be applied in several ways:

Kinetic Resolution : A racemic mixture of a chiral 2-pentene, 1-bromo-4-methyl- derivative can be reacted with a nucleophile using a chiral catalyst. One enantiomer of the halide reacts faster than the other, allowing for the separation of the slower-reacting enantiomer and the enantioenriched product.

Asymmetric Synthesis : An achiral precursor, such as 4-methyl-1,3-pentadiene, can be reacted with a nucleophile and a bromine source under chiral palladium catalysis to generate an enantioenriched product directly.

Reductive Cross-Coupling : Dual photoredox and palladium catalysis can enable the enantioselective reductive cross-coupling of allylic acetates (precursors to the bromide) with alkyl bromides, providing a stereoselective method to form C(sp³)–C(sp³) bonds. rsc.orgrsc.org

The choice of the chiral ligand is paramount in achieving high enantioselectivity. Ligands such as those based on phosphoramidites or phosphinooxazolines have proven effective in a wide range of enantioselective allylic alkylations. nih.gov

| Catalytic Approach | Substrate(s) | Catalyst System | Outcome |

| Asymmetric Allylic Alkylation | Racemic 1-bromo-4-methyl-2-pentene + Nucleophile | Pd(0) + Chiral Ligand | Kinetic resolution or desymmetrization |

| Reductive Cross-Coupling | Allylic acetate (B1210297) precursor + Alkyl Bromide | Pd catalyst + Photocatalyst + Chiral Ligand | Enantioenriched C-C coupled product rsc.orgrsc.org |

| Allylic Amination | 1-bromo-4-methyl-2-pentene + Amine | Pd(0) + Chiral Ligand | Enantioenriched allylic amine nih.gov |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Advancements in 2-Pentene, 1-bromo-4-methyl- Chemistry

Research into the chemistry of 2-pentene, 1-bromo-4-methyl-, and structurally related allylic bromides has been significantly influenced by broader advancements in transition-metal-catalyzed cross-coupling reactions. The primary value of this compound lies in its ability to undergo nucleophilic substitution, making it a valuable precursor for the introduction of the 4-methyl-2-pentenyl group into a wide array of organic molecules.

Key advancements in this area are largely centered around palladium-catalyzed allylic substitution reactions. These reactions are prized for their high functional group tolerance and the mild conditions under which they can be performed nih.govacs.org. The development of sophisticated ligand systems has enabled a high degree of control over the regioselectivity and stereoselectivity of these transformations nih.govacs.org. While much of the research has focused on a range of allylic substrates, the principles are directly applicable to 2-pentene, 1-bromo-4-methyl-.

Recent progress has also seen the emergence of copper-catalyzed allylic substitution, which offers a complementary approach to palladium-based systems. Copper catalysis has shown particular promise in the reaction of allylic bromides with organometallic reagents, allowing for the formation of carbon-carbon bonds with excellent regioselectivity beilstein-journals.org.

Furthermore, the synthesis of allylic bromides themselves has seen advancements. Traditional methods often involve the use of harsh reagents. More contemporary approaches, such as the Wohl-Ziegler reaction using N-bromosuccinimide (NBS), provide a milder alternative for allylic bromination masterorganicchemistry.com. The use of NBS is advantageous as it allows for a low concentration of bromine to be maintained throughout the reaction, which favors the desired free-radical substitution over competing addition reactions masterorganicchemistry.com.

The following table provides a summary of representative advancements in the functionalization of allylic bromides, which are pertinent to the chemistry of 2-pentene, 1-bromo-4-methyl-.

| Advancement | Catalytic System/Reagents | Key Features |

| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands (e.g., PHOX-type) | High enantioselectivity, broad substrate scope. nih.govacs.org |

| SN2-selective Allylic Substitution | Copper-mediated with organolithium reagents | High regioselectivity, stereoretentive transmetalation. beilstein-journals.org |

| Allylic Bromination | N-Bromosuccinimide (NBS) with a radical initiator | Milder conditions, suppresses side reactions. masterorganicchemistry.com |

Unexplored Reactivity and Transformation Pathways for Future Investigation

Despite the progress in the field, the full reactive potential of 2-pentene, 1-bromo-4-methyl- remains to be unlocked. Several areas of its chemistry are ripe for exploration.

One significant area for future research is the development of novel catalytic systems for asymmetric transformations. While palladium-catalyzed asymmetric allylic alkylation is well-established, the application of this methodology to 2-pentene, 1-bromo-4-methyl- with a wide variety of nucleophiles is not extensively documented. Investigating the use of new and more efficient chiral ligands could lead to higher yields and enantioselectivities.

The exploration of dual-catalytic systems presents another exciting frontier. These systems, which employ two distinct catalysts to facilitate sequential or synergistic transformations, could enable the functionalization of typically unreactive positions within the molecule chemrxiv.org. For instance, a dual-catalytic approach could potentially be developed to achieve functionalization at both the allylic position and another site within the 2-pentene, 1-bromo-4-methyl- framework in a single pot.

Furthermore, the oxidative hydrolysis of bromoalkenes to form α-bromoketones is a transformation that has been explored for some substrates beilstein-journals.org. Investigating the viability of this reaction for 2-pentene, 1-bromo-4-methyl- could provide access to valuable synthetic intermediates that would be challenging to prepare through other means. This could also open up avenues for exploring the chemistry of the resulting α-bromoketone, such as its use in the synthesis of heterocyclic compounds.

Potential for Sustainable and Green Chemistry Approaches in 2-Pentene, 1-bromo-4-methyl- Synthesis and Application

The principles of green chemistry are increasingly guiding the direction of chemical research. For the synthesis and application of 2-pentene, 1-bromo-4-methyl-, there are several opportunities to develop more environmentally benign methodologies.

The synthesis of 2-pentene, 1-bromo-4-methyl- itself can be made greener. While NBS is an improvement over molecular bromine, the development of catalytic bromination methods that avoid stoichiometric reagents would be a significant step forward. This could involve the use of a catalytic amount of a bromide source with a green oxidant.

In the application of 2-pentene, 1-bromo-4-methyl-, the use of greener reaction media is a key consideration. The development of catalytic systems that are effective in water, ethanol, or other biorenewable solvents would reduce the reliance on volatile organic compounds. Additionally, the use of catalysts based on earth-abundant and less toxic metals, as alternatives to precious metals like palladium, is a major goal of sustainable chemistry mpg.de.

The following table outlines potential green chemistry approaches for the synthesis and reactions of 2-pentene, 1-bromo-4-methyl-.

| Area of Application | Conventional Method | Potential Green Alternative |

| Synthesis | Stoichiometric brominating agents (e.g., NBS). masterorganicchemistry.com | Catalytic bromination with a green oxidant. |

| Solvent Usage | Anhydrous organic solvents. | Biorenewable solvents (e.g., water, ethanol). |

| Catalysis | Precious metal catalysts (e.g., palladium). nih.govacs.org | Catalysts based on earth-abundant metals (e.g., nickel, iron). mpg.de |

Emerging Methodologies and Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for greater selectivity and efficiency in organic synthesis is a constant driving force for innovation. Several emerging methodologies and catalytic systems hold promise for advancing the chemistry of 2-pentene, 1-bromo-4-methyl-.

Photoredox catalysis is a rapidly developing field that utilizes light to drive chemical reactions. The application of photoredox catalysis to the functionalization of allylic bromides is an area with significant potential. This approach could enable novel transformations that are not accessible through traditional thermal methods.

The development of dual-catalytic systems, as mentioned earlier, is another key area of innovation. The combination of a transition metal catalyst with an organocatalyst or another metal catalyst can lead to unprecedented reactivity and selectivity chemrxiv.org. For 2-pentene, 1-bromo-4-methyl-, this could translate to the development of one-pot reactions that form multiple bonds and stereocenters with high control.

Furthermore, advancements in catalyst design, including the development of new ligand architectures and the use of supported catalysts for easier separation and recycling, will undoubtedly impact the future of 2-pentene, 1-bromo-4-methyl- chemistry. These innovations will be crucial for making the synthesis and functionalization of this versatile building block more practical, efficient, and sustainable.

Q & A

Q. How can researchers optimize the synthesis of 1-bromo-4-methyl-2-pentene to minimize side products like ethylene and propylene?

Methodological Answer:

- Reaction Conditions: Side product formation (e.g., ethylene, propylene) is influenced by reactant stoichiometry and temperature. Increasing the concentration of 1-bromopropene relative to ethylmagnesium bromide slightly improves the yield of 2-pentene derivatives but does not eliminate light alkenes. Lowering the reaction temperature to -40°C suppresses propylene formation but slows the desired cross-coupling kinetics .

- Catalyst Exploration: While current evidence does not specify catalysts for this reaction, analogous systems (e.g., Grignard reactions) suggest that optimizing ligand-metal interactions could enhance selectivity.

Q. What spectroscopic methods are most effective for characterizing structural isomers of 1-bromo-4-methyl-2-pentene?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Distinguishes cis/trans isomers via retention times and fragmentation patterns. For example, the (E)-isomer shows a dominant fragment at m/z 97 (C₅H₉Br⁺) due to β-hydride elimination .

- Infrared Spectroscopy (IR): Key peaks include C-Br stretching (~550–600 cm⁻¹) and C=C stretching (~1650 cm⁻¹). The (Z)-isomer exhibits slight shifts due to steric interactions .

- UV/Visible Spectra: Conjugation effects in the (E)-isomer may enhance absorbance intensity compared to the (Z)-form .

Advanced Research Questions

Q. How does the regioselectivity of hydrogen bromide addition to 1-bromo-4-methyl-2-pentene challenge classical polarity theories?

Methodological Answer:

- Experimental Findings: The addition of HBr to 2-pentene derivatives predominantly yields 3-bromopentane, contradicting the alternate polarity theory (which predicts 2-bromopentane). This supports the electron displacement mechanism, where carbocation stability dictates regioselectivity .

- Computational Validation: Density Functional Theory (DFT) simulations can model transition states to quantify carbocation stability (e.g., tertiary vs. secondary intermediates).

Q. What role do catalysts play in the isomerization of 1-bromo-4-methyl-2-pentene derivatives, and how can their efficiency be quantified?

Methodological Answer:

- Thermodynamic Studies: Isomerization equilibrium constants (e.g., (E) ⇌ (Z)) are temperature-dependent. For 2-pentene analogs, ΔG° values range from 2–4 kJ/mol, favoring the (E)-isomer at room temperature .

- Ultrasonic Catalysis: Ultrasound enhances reaction rates by promoting cavitation. For example, Fe(CO)₅-catalyzed isomerization of 1-pentene to 2-pentene under ultrasound increases rates by 10⁵-fold .

Q. How can researchers differentiate between E2 elimination and SN2 substitution pathways when reacting 1-bromo-4-methyl-2-pentene with strong bases?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.